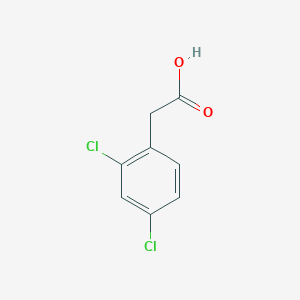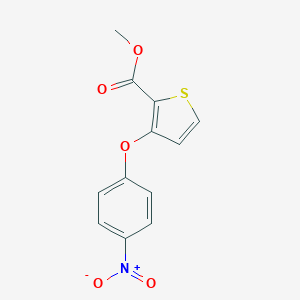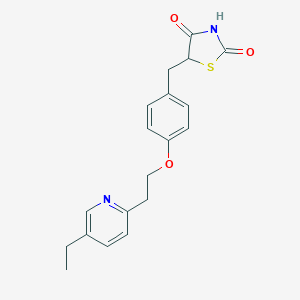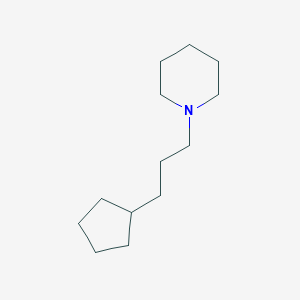
1-(3-Cyclopentylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopentylpropyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have unique properties that make it useful in various fields of research.
Mecanismo De Acción
1-(3-Cyclopentylpropyl)piperidine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site than the neurotransmitter glutamate. This results in the inhibition of the ion channel and the prevention of calcium influx into the cell. This mechanism of action has been found to be useful in the treatment of various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1-(3-Cyclopentylpropyl)piperidine has been found to have various biochemical and physiological effects. It has been shown to improve learning and memory in animal models, which is attributed to its ability to enhance synaptic plasticity. 1-(3-Cyclopentylpropyl)piperidine has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Cyclopentylpropyl)piperidine is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 1-(3-Cyclopentylpropyl)piperidine has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for the use of 1-(3-Cyclopentylpropyl)piperidine in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-(3-Cyclopentylpropyl)piperidine. Another direction is the investigation of the potential therapeutic uses of 1-(3-Cyclopentylpropyl)piperidine in the treatment of various neurological disorders. Finally, the use of 1-(3-Cyclopentylpropyl)piperidine in combination with other drugs may provide new insights into the mechanisms underlying synaptic plasticity and memory formation.
Conclusion:
In conclusion, 1-(3-Cyclopentylpropyl)piperidine is a synthetic compound that has been widely used in scientific research. It has a high affinity for the NMDA receptor and has been found to have various biochemical and physiological effects. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders and has potential therapeutic uses. However, it has some limitations in lab experiments, and future research is needed to explore its full potential.
Métodos De Síntesis
The synthesis of 1-(3-Cyclopentylpropyl)piperidine involves the reaction of cyclopentylmagnesium bromide with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with piperidine. The final product is obtained through purification and isolation processes. The purity of 1-(3-Cyclopentylpropyl)piperidine can be determined by using analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(3-Cyclopentylpropyl)piperidine has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
100539-07-9 |
|---|---|
Nombre del producto |
1-(3-Cyclopentylpropyl)piperidine |
Fórmula molecular |
C13H25N |
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
1-(3-cyclopentylpropyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-4-10-14(11-5-1)12-6-9-13-7-2-3-8-13/h13H,1-12H2 |
Clave InChI |
MWKGPKUQBKGGGI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2CCCC2 |
SMILES canónico |
C1CCN(CC1)CCCC2CCCC2 |
Sinónimos |
Piperidine, 1-(3-cyclopentylpropyl)- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



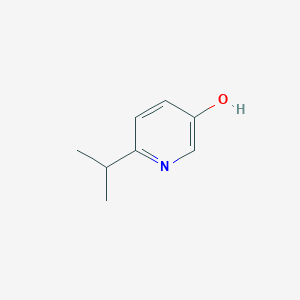
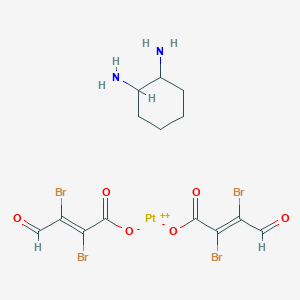
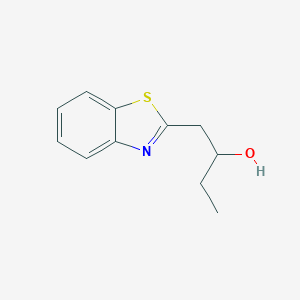
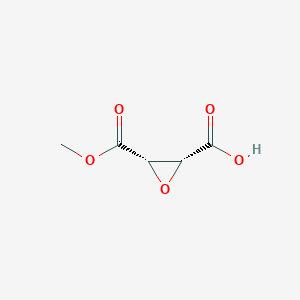
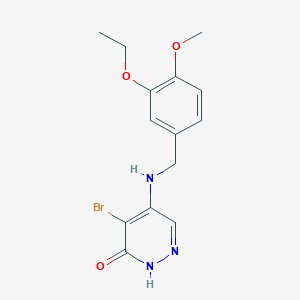
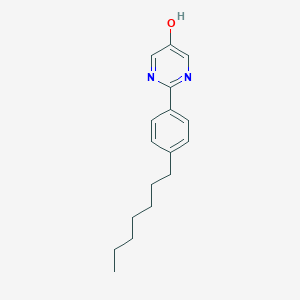
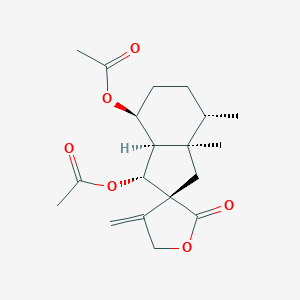
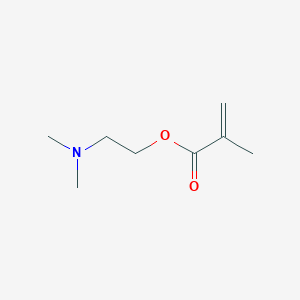
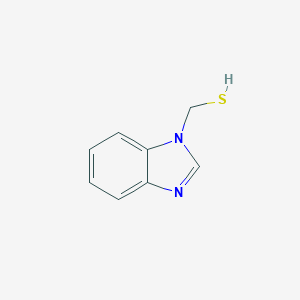
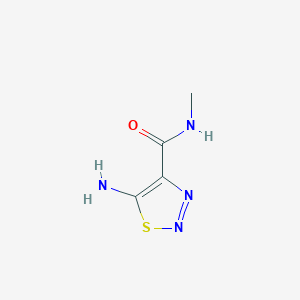
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
